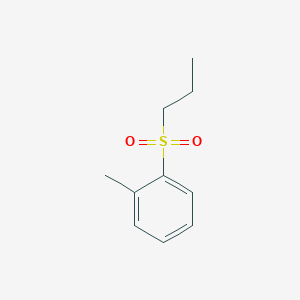
1-Methyl-2-(propane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(propane-1-sulfonyl)benzene is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, featuring a methyl group and a propane-1-sulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of toluene (methylbenzene) with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(propane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system that can undergo various substitution reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(phenylsulfanyl)benzene: Similar structure but with a phenylsulfanyl group instead of a propane-1-sulfonyl group.
1-Methyl-2-(propenylsulfonyl)benzene: Contains a propenylsulfonyl group instead of a propane-1-sulfonyl group.
Uniqueness: 1-Methyl-2-(propane-1-sulfonyl)benzene is unique due to the presence of the propane-1-sulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The specific arrangement of functional groups allows for targeted chemical modifications and interactions.
Eigenschaften
Molekularformel |
C10H14O2S |
|---|---|
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
1-methyl-2-propylsulfonylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
YKEWQUXJBWJOES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


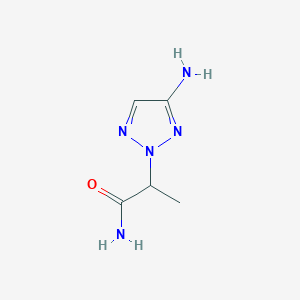
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)

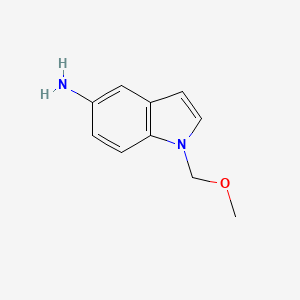
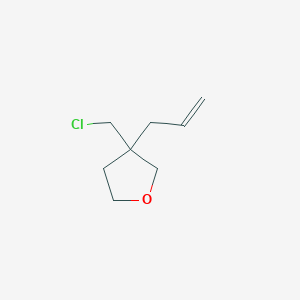
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
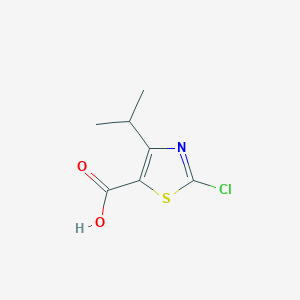

![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
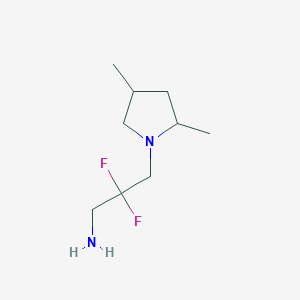

![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
